2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid

Description

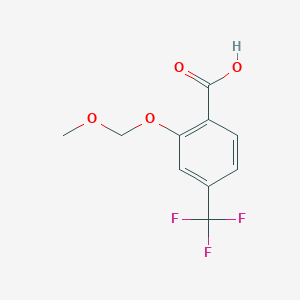

2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid (CAS: 368422-29-1) is a substituted benzoic acid derivative with the molecular formula C₁₀H₉F₃O₄ and a molar mass of 250.17 g/mol . Its structure features a methoxymethoxy (-OCH₂OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. The methoxymethoxy group introduces steric bulk and enhanced lipophilicity, while the electron-withdrawing trifluoromethyl group influences acidity and electronic distribution. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules .

Properties

IUPAC Name |

2-(methoxymethoxy)-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-5-17-8-4-6(10(11,12)13)2-3-7(8)9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCWXYCTNTYKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxymethoxy and trifluoromethyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or nucleophiles in the presence of catalysts facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxymethoxy and trifluoromethyl groups play a crucial role in modulating its activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Comparison of 2-Methoxymethoxy-4-(trifluoromethyl)benzoic Acid with Analogous Compounds

Physicochemical Properties

- Acidity: The trifluoromethyl group at the 4-position increases the acidity of the benzoic acid moiety (pKa ~2.5–3.0) compared to non-fluorinated analogs. The methoxymethoxy group at the 2-position may slightly reduce acidity due to its electron-donating nature.

- Thermal Stability : Methoxymethoxy derivatives generally exhibit higher thermal stability than hydroxylated analogs (e.g., HTB), which may undergo dehydration or oxidation .

Biological Activity

2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid (CAS No. 368422-29-1) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of a trifluoromethyl group and methoxy substituents, suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

- Molecular Formula : C10H10F3O3

- Molecular Weight : 250.18 g/mol

- Physical State : Solid

- Melting Point : Approximately 142 °C

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced biological activity due to their ability to engage in halogen bonding interactions with proteins, which may improve binding affinity and specificity for biological targets . The methoxy groups may also facilitate interactions with various receptors, potentially enhancing agonistic activity in G protein-coupled receptors (GPCRs).

Inhibition Studies

In vitro studies have shown that this compound acts as a competitive inhibitor of certain kinases involved in cancer proliferation. For instance, related compounds have been identified as inhibitors of Pim kinases, which are often overexpressed in prostate cancer and other malignancies . The IC50 values for these inhibitors suggest potent activity, indicating that modifications to the benzoic acid structure can yield significant anticancer properties.

Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 kinases reported that derivatives of benzoic acids with trifluoromethyl substitutions exhibited significant inhibitory effects on cell proliferation in cancer models. Specifically, compounds structurally related to this compound showed IC50 values ranging from 13 nM to 2.3 µM against Pim kinases .

Study 2: GPCR Agonism

Another investigation into fluorinated benzoic acids highlighted their role as precursors for active pharmaceutical ingredients (APIs) with improved agonistic activity at GPCRs. The study demonstrated that the introduction of trifluoromethyl and methoxy groups enhanced receptor binding and activation, suggesting a promising pathway for drug development targeting GPCR-mediated pathways .

Data Table: Biological Activity Overview

Q & A

What are the optimal synthetic routes for 2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid, and how can regioselectivity challenges be addressed?

Basic:

The synthesis typically involves multi-step sequences, such as:

Electrophilic substitution (e.g., nitration or halogenation) to introduce the trifluoromethyl group at the para position .

Methoxymethoxy protection of the ortho position via alkylation or nucleophilic substitution under anhydrous conditions.

Oxidation of a methyl or alcohol precursor to the carboxylic acid group .

Key reagents include trifluoromethylation agents (e.g., CF₃Cu), methoxymethyl chloride, and oxidizing agents like KMnO₄.

Advanced:

Regioselectivity challenges arise due to competing electronic effects: the electron-withdrawing trifluoromethyl group directs substitutions meta, while the methoxymethoxy group (electron-donating) directs ortho/para. To optimize:

- Use DFT calculations to predict reactive sites and transition states .

- Employ directed ortho-metalation strategies with lithium amides to override electronic effects .

- Monitor intermediates via HPLC or ¹⁹F NMR to confirm regiochemical outcomes .

Which analytical techniques are most reliable for characterizing this compound, and how are crystallographic data discrepancies resolved?

Basic:

- ¹H/¹³C/¹⁹F NMR : Assign peaks using DEPT-135 and HSQC for carboxy, methoxymethoxy, and CF₃ groups .

- HPLC-MS : Confirm purity (>98%) and molecular ion ([M-H]⁻ at m/z 292.05) .

Advanced:

- Single-crystal X-ray diffraction : Use SHELX (SHELXL/SHELXS) for structure refinement. Address data discrepancies (e.g., twinning or disorder) by applying restraints to the trifluoromethyl group’s thermal parameters .

- Synchrotron radiation : Resolve weak diffraction patterns caused by the compound’s low symmetry .

How do the electronic properties of the trifluoromethyl and methoxymethoxy groups influence reactivity?

Basic:

- The CF₃ group is strongly electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to meta positions.

- The methoxymethoxy group is electron-donating (+M/-I), activating the ring for electrophilic substitution at ortho/para positions .

Advanced:

- Competitive substitution studies : Use kinetic isotope effects (KIE) to quantify electronic contributions in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Electrochemical analysis : Cyclic voltammetry reveals the compound’s redox behavior, critical for applications in catalysis or materials science .

What are the emerging applications in medicinal chemistry, and how are structure-activity relationships (SAR) explored?

Basic:

- Building block : Used to synthesize bioactive molecules, such as kinase inhibitors or PPARγ agonists, leveraging its carboxy group for hydrogen bonding .

- Prodrug design : The methoxymethoxy group enhances lipophilicity, improving membrane permeability .

Advanced:

- SAR studies : Systematically modify substituents (e.g., replacing CF₃ with Cl or CH₃) and assay biological activity (e.g., IC₅₀ in enzyme inhibition) .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Basic:

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and characterize products with orthogonal methods (NMR + IR) .

- Batch analysis : Compare HPLC traces across labs to identify impurities (e.g., residual starting material) .

Advanced:

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in the carboxy group) to trace side reactions (e.g., decarboxylation) .

- Meta-analysis : Aggregate published data (e.g., Cambridge Structural Database) to identify outliers in crystallographic parameters .

What safety protocols are critical when handling this compound?

Basic:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (carboxylic acid group) .

- Storage : Keep in anhydrous conditions (desiccator) to prevent hydrolysis of the methoxymethoxy group .

Advanced:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.